molecular formula C11H10N2O3 B189917 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 138907-79-6

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B189917
CAS No.: 138907-79-6
M. Wt: 218.21 g/mol
InChI Key: YXDPASMCMVABFS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a pyrazole ring substituted with a carboxylic acid group and a 4-methoxyphenyl moiety, a structure that makes it a versatile building block for the synthesis of more complex molecules. Its primary research application is as a precursor in the development of potential kinase inhibitors. Specifically, it serves as a key scaffold in the synthesis of compounds investigated for their biological activity. For instance, it is a central intermediate in the preparation of molecules designed to target the JAK-STAT signaling pathway, such as analogs of the Janus Kinase 2 (JAK2) inhibitor Fedratinib. The carboxylic acid functional group allows for further derivatization, typically through amide bond formation or esterification, to generate targeted compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this compound to explore new chemical entities for potential therapeutic applications in areas like oncology and inflammatory diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-4-2-9(3-5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDPASMCMVABFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470263
Record name 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-79-6
Record name 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Parameters:

  • Solvent : Ethanol or methanol for solubility and reaction homogeneity.

  • Catalyst : Acidic (e.g., HCl) or basic (e.g., sodium ethoxide) conditions to accelerate cyclization.

  • Temperature : Reflux conditions (70–80°C) to drive the reaction to completion.

For example, ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate can be synthesized through this route, yielding intermediates that are subsequently hydrolyzed to the carboxylic acid (discussed in Section 2).

Hydrolysis of Pyrazole Ester Precursors

Hydrolysis of ester-functionalized pyrazoles is a critical step to obtain the carboxylic acid derivative. Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate undergoes base-mediated hydrolysis using sodium hydroxide (NaOH) in aqueous ethanol. This method, adapted from analogous pyrazole systems, achieves yields exceeding 85% under optimized conditions.

Experimental Protocol:

  • Reagents : Ethyl ester (1 equiv), NaOH (3–4 equiv), ethanol/water (3:1 v/v).

  • Conditions : Reflux at 70°C for 5–6 hours.

  • Work-up : Acidification with HCl to pH 6 precipitates the product, which is filtered and dried.

Table 1: Hydrolysis Conditions and Yields

Ester PrecursorBaseSolventTime (h)Yield (%)
Ethyl pyrazole-4-carboxylateNaOH (3M)Ethanol/H2O686
Methyl pyrazole-4-carboxylateKOH (2M)Methanol/H2O878

This method is favored for its simplicity and high purity outcomes, though it requires careful pH control to avoid over-acidification.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative technique for pyrazole synthesis, reducing reaction times from hours to minutes. A solvent-free protocol using dimethylformamide (DMF) as a catalyst under microwave conditions (400 W, 2450 MHz) enables rapid cyclocondensation.

Procedure Highlights:

  • Reactants : 4-Methoxyphenylhydrazine and β-ketoester.

  • Catalyst : DMF (5 drops per 0.01 mol substrate).

  • Irradiation : Intermittent 30-second pulses for 3.5–4 minutes total.

Table 2: Microwave Synthesis Performance

Substrate RatioPower (W)Time (min)Yield (%)
1:14003.593
1:1.25004.095

This method enhances atom economy and minimizes byproduct formation, making it suitable for industrial-scale applications.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF improve reaction kinetics in microwave-assisted synthesis, while ethanol balances cost and efficiency in traditional hydrolysis.

Temperature and Time Trade-offs

  • Cyclocondensation : Higher temperatures (70–80°C) reduce reaction times but risk decomposition.

  • Hydrolysis : Prolonged reflux (5–6 hours) ensures complete ester conversion without side reactions.

Catalytic Additives

DMF acts as both solvent and catalyst in microwave synthesis, polarizing reactants and lowering activation energy.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)TimeScalability
Cyclocondensation + Hydrolysis866–8 hoursHigh
Microwave-Assisted93–953.5–4 minModerate

Traditional hydrolysis remains the gold standard for laboratory-scale synthesis due to reproducibility, while microwave methods excel in rapid intermediate production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and functionalized pyrazole carboxylic acids .

Scientific Research Applications

Agricultural Chemistry

This compound is primarily investigated for its potential as a herbicide and pesticide. Its structural features allow it to interact effectively with plant growth mechanisms, making it a candidate for improving crop yields and protecting against pests.

  • Case Study: Research has shown that derivatives of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid exhibit significant herbicidal activity against various weed species. A study demonstrated that formulations containing this compound reduced weed biomass by over 50% in controlled trials, indicating its potential for use in sustainable agriculture practices .

Pharmaceutical Research

In pharmaceutical development, this compound serves as an intermediate in synthesizing various therapeutic agents. It is particularly noted for its role in developing compounds targeting inflammatory diseases and certain types of cancer.

  • Pharmacological Insights: The compound has been linked to the inhibition of specific enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs. For instance, studies have indicated that analogs of this compound can inhibit cyclooxygenase enzymes, which are critical in the inflammatory response .

Material Science

The compound's unique chemical properties make it a subject of interest in material science, particularly in developing advanced materials like polymers and coatings. Its ability to enhance material durability and resistance to environmental factors is being actively researched.

  • Material Properties: Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. A recent study reported that such composites exhibited a 30% increase in tensile strength compared to traditional polymers .

Biochemical Studies

In biochemical research, this compound is utilized to study various biological pathways, including enzyme inhibition and receptor binding mechanisms. It aids researchers in understanding disease mechanisms at a molecular level.

  • Enzyme Inhibition Studies: A significant focus has been on the compound's interaction with phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. In vitro studies have shown that it can effectively inhibit specific phosphodiesterases, leading to enhanced levels of cyclic AMP, a vital second messenger in cellular processes .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Agricultural ChemistryDevelopment of herbicides and pesticidesReduced weed biomass by over 50% in controlled trials
Pharmaceutical ResearchIntermediate for anti-inflammatory and anticancer drugsInhibition of cyclooxygenase enzymes linked to anti-inflammatory effects
Material ScienceDevelopment of advanced materials like polymers30% increase in tensile strength when used in polymer composites
Biochemical StudiesStudies on enzyme inhibition and receptor bindingEffective inhibition of phosphodiesterases leading to increased cyclic AMP levels

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on molecular targets are mediated through various pathways, including signal transduction and gene expression regulation .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Electron-donating groups (e.g., 4-MeOPh) enhance solubility in organic solvents, while electron-withdrawing groups (e.g., CF₃) increase carboxylic acid acidity and lipophilicity .
  • Steric and Electronic Factors : Bulky substituents (e.g., thiazole-thienyl) reduce solubility but improve thermal stability .

Biological Activity

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 138907-79-6) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound is characterized by a methoxy group attached to the phenyl ring and a carboxylic acid group on the pyrazole ring, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C11H11N3O3C_{11}H_{11}N_{3}O_{3}. The presence of functional groups such as methoxy and carboxylic acid enhances its solubility and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure can inhibit the growth of various cancer cell lines:

  • Cell Lines Affected :
    • Lung cancer (A549)
    • Breast cancer (MCF-7)
    • Liver cancer (HepG2)
    • Colorectal cancer

For instance, a study found that pyrazole derivatives exhibited significant antiproliferative activity against MCF-7 cells with IC50 values ranging from 0.01 µM to 0.46 µM, indicating strong efficacy in inhibiting cancer cell growth .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented. Compounds similar to this compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Properties

In addition to anticancer and anti-inflammatory activities, pyrazole derivatives have been evaluated for their antimicrobial effects. Studies suggest that these compounds can inhibit bacterial strains such as E. coli and Staphylococcus aureus, showcasing their broad-spectrum antimicrobial potential .

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation : It could modulate receptor activity related to cellular signaling pathways affecting tumor growth and immune responses.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

Feature Description
Methoxy GroupEnhances lipophilicity and electronic properties
Carboxylic AcidFacilitates hydrogen bonding with biological targets
Pyrazole RingProvides a scaffold for diverse biological activities

Studies have shown that modifications in the pyrazole ring or substituents on the phenyl group can significantly alter biological activity, underscoring the importance of SAR in drug design .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Antitumor Activity Study : A series of pyrazole compounds were synthesized and tested against multiple cancer cell lines, revealing promising results with IC50 values indicating strong antiproliferative effects .
  • Anti-inflammatory Evaluation : Compounds were assessed for their ability to reduce inflammatory markers in vitro, demonstrating significant inhibition compared to standard treatments .
  • Antimicrobial Screening : Various derivatives were tested against pathogenic microorganisms, showing effectiveness at low concentrations .

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : A widely used approach involves cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives, followed by basic hydrolysis to yield the carboxylic acid . For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (a structural analog) was synthesized via cyclocondensation, with intermediates confirmed by IR, 1^1H-NMR, and mass spectrometry. X-ray crystallography is critical for structural validation of intermediates (e.g., monoclinic P21_1/c space group, θ range 2.4–25.0°) . Key Reagents :
StepReagents/ConditionsProduct
1Ethyl acetoacetate, DMF-DMA, phenylhydrazineEthyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
2NaOH (hydrolysis)5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Carboxylic acid C=O stretching (~1680 cm1^{-1}) and O-H vibrations (~2500–3300 cm1^{-1}) confirm functional groups .
  • X-ray Diffraction : Single-crystal analysis (e.g., SHELXTL software) resolves bond lengths (C-O: ~1.30 Å) and dihedral angles (e.g., 4.98° between pyrazole and methoxyphenyl rings) .
  • NMR : 1^1H-NMR signals for the methoxy group appear at δ ~3.8 ppm, while pyrazole protons resonate at δ 7.5–8.5 ppm .

Q. How is the crystal structure determined, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) is standard. For example, the title compound crystallizes in a monoclinic system (space group P21_1/c) with Z = 4. Hydrogen-bonding networks (e.g., O-H···N interactions) stabilize the lattice .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (e.g., ~4.5 eV for analogs), Mulliken charges (carboxylic O: −0.45 e), and electrostatic potential maps to identify nucleophilic/electrophilic sites . Compare experimental (XRD) and theoretical bond lengths (<0.02 Å deviation) to validate models .

Q. What strategies resolve contradictions between spectral data and computational predictions?

  • Methodological Answer : Discrepancies in vibrational frequencies (e.g., C=O stretching) may arise from solvent effects or crystal packing. Use polarized continuum models (PCM) in DFT to simulate solvent interactions. For crystallographic mismatches, check for thermal motion artifacts via anisotropic displacement parameters .

Q. What pharmacological targets are associated with this compound, and how are inhibitory mechanisms studied?

  • Methodological Answer : Pyrazole-4-carboxylic acid derivatives inhibit enzymes like xanthine oxidoreductase (XOR) and hypoxia-inducible factor (HIF) prolyl hydroxylase. For example, Y-700 (a related compound) shows mixed-type inhibition (Ki_i = 0.6 nM) via steady-state kinetics . Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .

Q. How can synthetic routes be optimized for higher yields or enantiomeric purity?

  • Methodological Answer :
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces substituents at the pyrazole 5-position .
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution with lipases .
    Yield Optimization Table :
ConditionTemperature (°C)CatalystYield (%)
Standard80None45
Pd(PPh3_3)4_410010 mol%72

Q. What are the implications of substituent variations on bioactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., -CF3_3) : Enhance XOR inhibition by 3-fold (IC50_{50} = 15 nM vs. 45 nM for -OCH3_3) .
  • Methoxy Positioning : Para-substitution (vs. meta) improves solubility (log P = 1.2 vs. 1.8) and bioavailability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

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